2-[(1R,2R,5R)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, commonly referred to as CP 55,940, is a synthetic cannabinoid developed by Pfizer in the 1970s. This compound is notable for its high potency and efficacy as a non-selective agonist at both cannabinoid receptors CB1 and CB2. It mimics the psychoactive effects of tetrahydrocannabinol, the principal active component of cannabis. The molecular formula of CP 55,940 is C24H40O3, with a molecular weight of approximately 376.58 g/mol .
The synthesis of CP 55,940 involves several organic chemistry techniques that allow for precise control over stereochemistry and functional group placement. The synthesis typically starts from simpler organic precursors, employing methods such as:
These methods ensure that the final product retains the desired stereochemistry and biological activity .
The synthesis process may involve multiple steps including:
Each step requires careful optimization to maximize yield and purity .
The chemical structure of CP 55,940 can be represented using various notations:
CCCCCCC(C)(C)c1ccc(c(c1)O)[C@@H]2C[C@@H](CC[C@H]2CCCO)OInChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1Key structural data include:
CP 55,940 engages in various chemical reactions primarily due to its functional groups. Key reactions include:
The mechanism by which CP 55,940 exerts its effects involves:
CP 55,940 is primarily utilized in scientific research to explore the endocannabinoid system's role in various physiological processes. Its applications include:
In 1974, research chemists at Pfizer Central Research pioneered the design and synthesis of 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, designated CP 55,940, as part of a strategic effort to develop novel non-opioid analgesics. This compound emerged from a focused medicinal chemistry program exploring bicyclic cannabinoid templates that diverged structurally from the classical tricyclic phytocannabinoid architecture of delta-9-tetrahydrocannabinol (Δ9-THC). Unlike natural cannabinoids constrained by plant biosynthesis, CP 55,940 represented a rationally engineered ligand optimized for cannabinoid receptor interaction. Its discovery marked a pivotal transition in cannabinoid pharmacology—from plant-derived molecules toward chemically tailored agents with defined stereochemistry and potency. Pfizer’s development of CP 55,940 fundamentally advanced the pharmacological toolkit, providing researchers with a high-affinity probe to explore the endocannabinoid system’s molecular machinery years before the actual cloning of cannabinoid receptors [2] [4] [5].
The synthesis of CP 55,940 presented significant stereochemical challenges due to its three chiral centers ((1r,2r,5r)-configuration) and the need for precise spatial orientation of its functional groups. Pfizer’s original route employed a stereoselective cyclization strategy to construct the cyclohexyl core with defined stereochemistry. Key steps included:
Table 1: Key Structural Features and Synthetic Challenges in CP 55,940
| Structural Element | Chemical Role | Synthetic Challenge |
|---|---|---|
| Phenolic OH (Head Group) | Hydrogen bonding with receptor residues | Regioselective introduction/protection |
| (1r,2r,5r)-Cyclohexyl Ring | Core scaffold defining 3D pharmacophore orientation | Achieving enantiopure trisubstituted cyclohexane with specific absolute configuration |
| 3-Hydroxypropyl (C2 Subst.) | Hydrophobic interaction & H-bond donor | Stereoselective alkylation at hindered cyclohexyl position |
| 2-Methyloctan-2-yl (Side Ch.) | Primary lipophilic anchor | Regioselective aromatic alkylation; managing steric bulk |
Stereochemical control was paramount, as diastereomers or enantiomers exhibited drastically reduced affinity for cannabinoid receptors. The synthetic route emphasized chiral auxiliaries and asymmetric catalysis to ensure the desired (1r,2r,5r) absolute configuration was obtained. This precision underscored the compound’s role in demonstrating that maximal cannabinoid activity depended on specific molecular geometry [4] [5].
CP 55,940 became an indispensable tool for defining the structural determinants of cannabinoid activity. Its high potency and rigid bicyclic structure enabled systematic SAR investigations:
Table 2: Impact of Structural Modifications on Cannabinoid Receptor Affinity Relative to CP 55,940
| Structural Modification | Effect on CB1 Receptor Affinity | Effect on CB1 Receptor Efficacy | SAR Insight |
|---|---|---|---|
| None (CP 55,940) | Very High (Ki ~ 0.5-1 nM) | Full Agonist | Reference compound |
| Replacement of 2-methyloctan-2-yl with n-pentyl | Severe Decrease | Partial Agonist/Antagonist | Branched alkyl chain essential for high affinity |
| Methylation of Phenolic OH | Abolished | Inactive | Free phenolic OH essential for H-bonding |
| Acetylation of C5 Cyclohexyl OH | Decreased | Partial Agonist | Free C5 OH contributes to H-bonding |
| Removal of terminal OH from C3-hydroxypropyl chain | Severe Decrease | Low Efficacy | Terminal OH crucial for binding |
| Configuration change to (1s,3s) (CP 47,497) | Moderate Decrease | Partial Agonist | (1r,2r,5r) configuration & C2 substituent type critical |
These SAR insights, derived significantly from CP 55,940 and its analogues, established the bicyclic cannabinoid pharmacophore: a phenolic head group, a central alicyclic ring with specific hydroxylations and stereochemistry, and a branched lipophilic side chain. This model directly facilitated the design of later generations of cannabinoid ligands and critically informed the development of receptor binding assays. Crucially, tritiated CP 55,940, prepared with high specific radioactivity, became the ligand of choice for the seminal identification, localization, and biochemical characterization of the central cannabinoid receptor (CB1) in 1988 due to its superior affinity and selectivity compared to available tritiated plant cannabinoids like Δ9-THC. This achievement cemented CP 55,940’s legacy as the key molecular probe enabling the definitive confirmation and study of the cannabinoid receptor system [2] [3] [4].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7